4-Ethyl-5-ethynylpyridin-2-amine
Description
Properties
CAS No. |
1321612-92-3 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-ethyl-5-ethynylpyridin-2-amine |
InChI |
InChI=1S/C9H10N2/c1-3-7-5-9(10)11-6-8(7)4-2/h2,5-6H,3H2,1H3,(H2,10,11) |
InChI Key |
LFAFXOGOXFVBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1C#C)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that 4-Ethyl-5-ethynylpyridin-2-amine exhibits promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects against a range of bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of 4-Ethyl-5-ethynylpyridin-2-amine in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of this compound against drug-resistant bacterial strains. The findings revealed that it effectively inhibited growth at lower concentrations than conventional antibiotics, suggesting its potential as a novel therapeutic agent in combating resistant infections.
Comparison with Similar Compounds
Key Features :
- Ethynyl Group: Enhances reactivity for click chemistry (e.g., Sonogashira coupling) and introduces rigidity to the molecular structure .
- Pyridine Core : Provides a planar aromatic system capable of hydrogen bonding and π-π interactions, common in drug design .
Comparison with Similar Compounds
Below is a detailed comparison of 4-Ethyl-5-ethynylpyridin-2-amine with structurally analogous pyridin-2-amine derivatives.
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Sonogashira Coupling for Ethynyl Group Introduction
The ethynyl moiety at position 5 is most efficiently introduced via Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and a halogenated pyridine precursor. For example, 5-bromo-4-ethylpyridin-2-amine can react with trimethylsilylacetylene (TMSA) under catalytic conditions to yield the ethynyl derivative after deprotection.
Typical Reaction Conditions
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Ligand : CuI (10 mol%)
-
Base : Et₃N or K₂CO₃
-
Solvent : Tetrahydrofuran (THF) or DMF
-
Temperature : 60–80°C
Post-coupling, desilylation with K₂CO₃ in methanol affords the free ethynyl group. This method is favored for its scalability and compatibility with pyridine substrates.
Suzuki-Miyaura Coupling for Ethyl Group Installation
The ethyl group at position 4 can be introduced via Suzuki-Miyaura coupling using 4-chloro-5-ethynylpyridin-2-amine and ethylboronic acid. This method requires precise control to avoid over-alkylation.
Optimized Parameters
-
Catalyst : Pd(dppf)Cl₂ (3 mol%)
-
Base : Cs₂CO₃
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 90°C
Cyclization Approaches for Pyridine Core Assembly
Kröhnke Pyridine Synthesis
The Kröhnke method enables de novo construction of the pyridine ring with pre-installed substituents. Reacting α,β-unsaturated ketones with ammonium acetate in acetic acid yields polysubstituted pyridines. For 4-ethyl-5-ethynylpyridin-2-amine, a tailored diketone intermediate (e.g., 3-ethyl-4-ethynylpent-2-enedione) is cyclized with 2-aminopyridine.
Reaction Scheme
\text{Diketone + 2-Aminopyridine} \xrightarrow{\text{AcOH, NH}_4\text{OAc}} \text{4-Ethyl-5-ethynylpyridin-2-amine} \quad \text{(Yield: 50–60%)}
Hantzsch Dihydropyridine Route
While traditionally used for 1,4-dihydropyridines, oxidation of Hantzsch intermediates offers access to aromatic pyridines. Ethyl and ethynyl groups are introduced via substituent-modified β-keto esters and alkynyl aldehydes.
Directed C-H Functionalization
Palladium-Catalyzed C-H Ethylation
The amine group at position 2 directs palladium catalysts to activate the C4 position for ethylation. Using Pd(OAc)₂ and ethyl iodide, this method achieves regioselective ethylation without requiring pre-halogenated intermediates.
Conditions
Copper-Mediated Ethynylation
Copper(I) iodide facilitates direct ethynylation at C5 via radical intermediates, as evidenced in related imidazopyridine syntheses. tert-Butyl hydroperoxide (TBHP) acts as an oxidant, generating ethynyl radicals that couple to the pyridine ring.
Functional Group Interconversion
Reduction of Nitriles to Amines
Starting from 4-ethyl-5-ethynylpyridine-2-carbonitrile, catalytic hydrogenation (H₂, Ra-Ni) yields the target amine. This route is limited by potential over-reduction of the ethynyl group.
Hydrolysis of Imine Intermediates
Imine derivatives, formed via condensation of pyridine aldehydes with ammonia, are hydrolyzed under acidic conditions to amines. Protecting the ethynyl group with trimethylsilyl (TMS) prevents side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sonogashira Coupling | High regioselectivity, mild conditions | Requires halogenated precursor | 70–85% |
| Kröhnke Synthesis | De novo ring formation | Multi-step, moderate yields | 50–60% |
| C-H Ethylation | Atom-economical, no pre-functionalization | Requires specialized catalysts | 55–65% |
| Suzuki-Miyaura Coupling | Broad substrate scope | Sensitive to boronic acid stability | 65–75% |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Ethyl-5-ethynylpyridin-2-amine, and how can purity be validated?
- Methodology :
- Synthesis : Start with a pyridine precursor (e.g., halogenated pyridine derivatives) and employ nucleophilic substitution to introduce the ethynyl group. Ethynylation can be achieved using trimethylsilylacetylene followed by deprotection . Purification via column chromatography or HPLC is critical to isolate the target compound .
- Purity Validation : Use a combination of / NMR to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>95% recommended). X-ray diffraction (XRD) may resolve ambiguities in stereochemistry .
Q. Which spectroscopic techniques are essential for characterizing 4-Ethyl-5-ethynylpyridin-2-amine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., ethyl and ethynyl groups), while NMR confirms carbon backbone connectivity.
- Infrared Spectroscopy (IR) : Detects functional groups (C≡C stretch at ~2100 cm, NH bends at ~1600 cm).
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in pyrimidine derivatives .
Q. What safety protocols are critical when handling ethynyl-containing compounds like 4-Ethyl-5-ethynylpyridin-2-amine?
- Methodology :
- Reactivity : Ethynyl groups are prone to explosive polymerization. Work under inert atmospheres (N/Ar) and avoid exposure to moisture or oxidizing agents.
- PPE : Use flame-resistant lab coats, nitrile gloves, and safety goggles.
- Emergency Procedures : Follow institutional Chemical Hygiene Plans for spills, including neutralization with sand or specialized absorbents .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 4-Ethyl-5-ethynylpyridin-2-amine?
- Methodology :
- Variables : Test temperature (40–120°C), catalyst loading (Pd/Cu ratios), and solvent polarity (DMF vs. THF). Use a 2 factorial design to evaluate main effects and interactions .
- Software Tools : Employ chemical simulation platforms (e.g., ACD/Labs Percepta) to predict optimal conditions, reducing trial runs .
- Outcome : Maximize yield (>80%) while minimizing side products (e.g., dimerization byproducts) .
Q. How to resolve discrepancies between computational predictions and experimental data for this compound’s properties?
- Methodology :
- Validation Steps : Compare ACD/Labs-predicted logP or pKa values with experimental measurements (e.g., potentiometric titration). Discrepancies >10% warrant re-evaluation of reaction conditions or computational parameters .
- Advanced Modeling : Use density functional theory (DFT) to refine electrostatic potential maps or hydrogen-bonding patterns, aligning with XRD data .
Q. What strategies elucidate structure-activity relationships (SAR) for 4-Ethyl-5-ethynylpyridin-2-amine derivatives in biological systems?
- Methodology :
- Derivative Synthesis : Modify substituents (e.g., halogenation at the 4-position) and assess bioactivity via in vitro assays (e.g., enzyme inhibition) .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., acetylcholinesterase), correlating with experimental IC values .
- ADMET Prediction : Apply tools like SwissADME to predict pharmacokinetic properties and prioritize derivatives for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
